4-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
CAS No.: 852155-53-4
Cat. No.: VC5339239
Molecular Formula: C20H22N2O4
Molecular Weight: 354.406
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852155-53-4 |
|---|---|
| Molecular Formula | C20H22N2O4 |
| Molecular Weight | 354.406 |
| IUPAC Name | 4-methoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
| Standard InChI | InChI=1S/C20H22N2O4/c1-25-16-11-9-15(10-12-16)20(24)22(14-21-13-5-8-19(21)23)17-6-3-4-7-18(17)26-2/h3-4,6-7,9-12H,5,8,13-14H2,1-2H3 |
| Standard InChI Key | VJZJPOKPZOOHMD-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC=CC=C3OC |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a benzamide core substituted with:
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A 4-methoxy group on the benzoyl ring
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A 2-methoxyphenyl group attached to the amide nitrogen
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A 2-oxopyrrolidin-1-ylmethyl side chain branching from the same nitrogen atom
This combination creates a sterically crowded tertiary amine center, which influences its conformational flexibility and intermolecular interactions.
Table 1: Key Structural Features and Their Implications
| Feature | Chemical Impact | Biological Relevance |
|---|---|---|
| 4-Methoxybenzoyl | Enhances lipophilicity | May improve membrane permeability |
| N-2-Methoxyphenyl | Introduces π-π stacking potential | Could facilitate receptor binding |
| 2-Oxopyrrolidinylmethyl | Provides hydrogen bond acceptors | May enhance target selectivity |
Synthetic Approaches
General Synthesis Strategy
While no explicit synthesis protocol for this compound is documented, analogous benzamides are typically synthesized through:
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Amide bond formation between substituted benzoic acids and amines
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Mannich-type reactions for introducing the pyrrolidinone moiety
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Selective methylation using agents like methyl iodide or dimethyl sulfate
A hypothetical synthesis route could involve:
Followed by:
Purification Challenges
The presence of multiple oxygen-containing functional groups necessitates careful chromatographic separation, likely requiring:
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Gradient elution with hexane/ethyl acetate mixtures
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Preparative HPLC for enantiomeric resolution (if applicable)
Physicochemical Characteristics
Calculated Properties
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Molecular formula: C₂₁H₂₃N₂O₄
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Molecular weight: 375.42 g/mol
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LogP: ~2.8 (predicted)
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Topological polar surface area: 85 Ų
Spectral Signatures
Hypothesized spectroscopic features:
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¹H NMR:
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δ 3.85 (s, 3H, OCH₃)
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δ 3.75 (s, 3H, OCH₃)
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δ 4.45 (s, 2H, NCH₂)
-
-
IR:
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1650 cm⁻¹ (amide C=O stretch)
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1720 cm⁻¹ (pyrrolidinone C=O)
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Biological Activity Profile
Mechanism Hypotheses
The compound's dual methoxy groups may facilitate:
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Hydrophobic interactions with binding pockets
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Cation-π interactions via the methoxyphenyl groups
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Conformational restriction through the pyrrolidinone ring
Comparative Analysis With Structural Analogs
Table 2: Comparison With Related Compounds
This compound's dual methoxy configuration distinguishes it from analogs, potentially offering:
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Balanced lipophilicity for blood-brain barrier penetration
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Reduced metabolic deactivation compared to halogenated analogs
Research Gaps and Future Directions
Critical areas for investigation:
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Crystallographic studies to elucidate 3D conformation
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In vivo pharmacokinetic profiling
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Structure-activity relationship (SAR) optimization
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Scale-up synthesis protocols for industrial production
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